molecular formula C12H9FN2O2 B6340896 6-Amino-3-(3-fluorophenyl)picolinic acid CAS No. 1214342-46-7

6-Amino-3-(3-fluorophenyl)picolinic acid

Cat. No.: B6340896
CAS No.: 1214342-46-7
M. Wt: 232.21 g/mol
InChI Key: XFWWIOWLDKUFGS-UHFFFAOYSA-N
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Description

6-Amino-3-(3-fluorophenyl)picolinic acid is a chemical compound with the molecular formula C12H9FN2O2. It is a derivative of picolinic acid, which is known for its applications in various fields, including medicinal chemistry and material science. The presence of an amino group and a fluorophenyl group in its structure makes it a compound of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-3-(3-fluorophenyl)picolinic acid typically involves the following steps:

    Nitration: The starting material, 3-fluorobenzene, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Cyclization: The resulting compound undergoes cyclization with picolinic acid under acidic conditions to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the amino group can be converted to a nitro group.

    Reduction: The nitro group can be reduced back to an amino group.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of 6-Nitro-3-(3-fluorophenyl)picolinic acid.

    Reduction: Regeneration of this compound.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

6-Amino-3-(3-fluorophenyl)picolinic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Amino-3-(3-fluorophenyl)picolinic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

  • 6-Amino-2-picolinic acid
  • 3-Fluorophenylpicolinic acid
  • 6-Nitro-3-(3-fluorophenyl)picolinic acid

Uniqueness: 6-Amino-3-(3-fluorophenyl)picolinic acid is unique due to the presence of both an amino group and a fluorophenyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of novel herbicides and pharmaceuticals .

Properties

IUPAC Name

6-amino-3-(3-fluorophenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O2/c13-8-3-1-2-7(6-8)9-4-5-10(14)15-11(9)12(16)17/h1-6H,(H2,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFWWIOWLDKUFGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(N=C(C=C2)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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